![molecular formula C28H28FN3O2S B2993918 N-{3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide CAS No. 622802-72-6](/img/structure/B2993918.png)

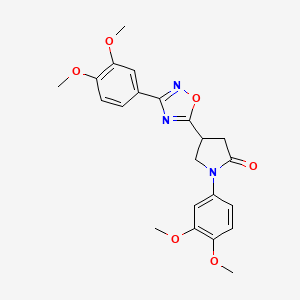

N-{3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

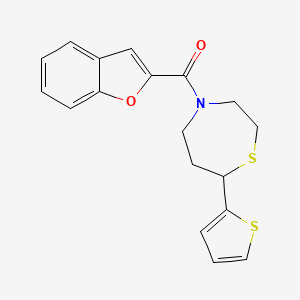

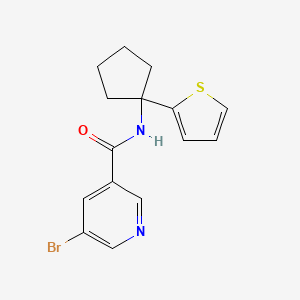

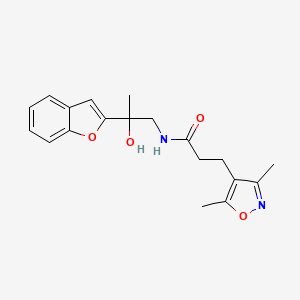

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used. For instance, the piperazine ring could potentially be formed through a reaction of a diamine with a dihalide . The thiophen and furan rings might be synthesized through a Paal-Knorr synthesis or similar method .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the piperazine ring is known to participate in reactions with carboxylic acids and acid chlorides to form amides . The thiophene and furan rings might undergo electrophilic aromatic substitution reactions .Scientific Research Applications

Antiviral Applications

The compound’s structure suggests potential antiviral properties. While specific studies on this compound are limited, related benzamide-based 5-aminopyrazoles and their fused heterocycles have demonstrated notable antiviral activities against the H5N1 influenza virus . Further research could explore its efficacy against other viral strains.

Anticancer Potential

Exploring novel derivatives for anticancer applications is crucial. Although direct studies on this compound are scarce, its structural features warrant investigation. Researchers could assess its cytotoxicity, apoptosis-inducing effects, and potential inhibition of cancer cell proliferation. The synthesis of derivatives with modifications to enhance anticancer activity should be explored.

Immunomodulation and Inflammation

Given the compound’s spirocyclic structure, it may interact with immune receptors or modulate immune responses. Investigating its impact on immune cells, cytokine production, and inflammation pathways could reveal valuable insights. Additionally, computational studies could predict its binding affinity to relevant targets .

Anti-HIV Activity

While not directly studied, similar indole derivatives have shown anti-HIV potential. Researchers could perform molecular docking studies to predict its interaction with HIV enzymes and evaluate its inhibitory effects on viral replication .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with theserotonin 5-HT2A receptor . This receptor plays a crucial role in the regulation of mood, anxiety, and schizophrenia, among other neurological processes.

Mode of Action

Compounds with similar structures have been reported to act asantagonists at the 5-HT2A receptors . Antagonists work by binding to the receptor and blocking it, preventing it from activating in response to serotonin.

Biochemical Pathways

serotonin pathway . When the 5-HT2A receptor is blocked, it can lead to changes in these pathways, potentially affecting mood and other neurological functions .

Pharmacokinetics

In silico studies suggest that similar compounds are likely to have good oral bioavailability .

Result of Action

The antagonistic action on the 5-ht2a receptor can lead to a decrease in the activation of this receptor, potentially leading to changes in mood and other neurological functions .

properties

IUPAC Name |

N-[3-[(4-fluorophenyl)-(4-phenylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28FN3O2S/c1-19-20(2)35-28(30-27(33)24-9-6-18-34-24)25(19)26(21-10-12-22(29)13-11-21)32-16-14-31(15-17-32)23-7-4-3-5-8-23/h3-13,18,26H,14-17H2,1-2H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUIBDIZIUYANY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(C2=CC=C(C=C2)F)N3CCN(CC3)C4=CC=CC=C4)NC(=O)C5=CC=CO5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Methylsulfonylpiperidin-4-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2993845.png)